molecular formula C9H10FN3 B2955335 (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 887571-27-9

(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B2955335
CAS No.: 887571-27-9
M. Wt: 179.198
InChI Key: QCMOSFGWLQSUCN-UHFFFAOYSA-N
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Description

(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound of significant interest in medicinal and organic chemistry research due to its benzimidazole core structure. The benzimidazole scaffold is a privileged structure in drug discovery because it is an isostere of naturally occurring nucleotides, allowing it to interact with a variety of biological polymers such as enzymes and receptors . This specific derivative features a methyl group at the 1-position and an aminomethyl functional group at the 2-position of the benzimidazole ring, which are common modification sites for optimizing the compound's physicochemical properties and binding affinity for biological targets . Benzimidazole derivatives, in general, have been extensively documented in scientific literature to exhibit a broad spectrum of pharmacological activities in research settings. These include potential antibacterial, antifungal, antitumor, and anthelmintic properties . For instance, certain fluorinated benzimidazole compounds have been identified in research as growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) , while other derivatives have been investigated for their antiproliferative effects against various human tumor cell lines . The presence of the fluorine atom and the methanamine side chain on this particular compound makes it a valuable synthon for further chemical synthesis and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

(5-fluoro-1-methylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMOSFGWLQSUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-nitroaniline with formaldehyde and formic acid, followed by reduction to yield the desired benzimidazole derivative . The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, benzimidazole derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their anti-inflammatory, anticancer, and antiparasitic properties.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight Key Differences Biological Relevance Reference
(1H-Benzo[d]imidazol-2-yl)methanamine No F, no 1-Me 147.17 Lacks fluorine and methyl groups; lower lipophilicity Antimicrobial activity via thiazolidinone hybrids
5-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline 5-F, 1-Me, 2-Me-aniline 271.31 Aniline instead of methanamine; altered solubility and target interactions Potential anticancer applications (unreported)
Cyclopropyl(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine Cyclopropyl group attached to methanamine 229.29 Increased lipophilicity; cyclopropyl may enhance metabolic stability Building block for complex pharmaceuticals
(5-Phenyl-1H-imidazol-2-yl)methanamine Imidazole core with phenyl group 173.22 Benzimidazole replaced with imidazole; reduced aromatic π-system Unspecified biological activity; structural simplicity
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol Methanol substituent instead of methanamine 166.15 Alcohol group reduces basicity; impacts hydrogen bonding Intermediate for further derivatization

Key Comparative Insights

Impact of Fluorine: The 5-fluoro substitution in the target compound enhances electron-withdrawing effects, stabilizing the benzimidazole ring and improving binding to hydrophobic pockets in biological targets compared to non-fluorinated analogues like (1H-benzo[d]imidazol-2-yl)methanamine . Fluorine also reduces oxidative metabolism, increasing plasma half-life relative to compounds lacking halogens .

Role of the 1-Methyl Group :

  • The 1-methyl group minimizes steric hindrance at the N1 position, allowing better interaction with enzymatic active sites compared to bulkier substituents (e.g., cyclopropyl in ).
  • Methylation at N1 prevents tautomerization, stabilizing the compound’s conformation .

Methanamine Side Chain: The primary amine in the target compound enables facile derivatization (e.g., Schiff base formation, amidation) for drug development, as demonstrated in antimicrobial thiazolidinone hybrids . Compared to analogues with alcohol (e.g., (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol) or aniline groups, the methanamine side chain enhances solubility in aqueous media at physiological pH .

Synthetic Accessibility :

  • The parent compound (1H-benzo[d]imidazol-2-yl)methanamine is synthesized via condensation of o-phenylenediamine with glycine , while the target compound requires fluorinated precursors and controlled methylation, as seen in fluorinated benzimidazole syntheses .

Biological Activity

(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine is a benzimidazole derivative that has gained attention due to its diverse biological activities. This compound is characterized by the presence of a fluorine atom, which enhances its stability and biological interactions. Benzimidazole derivatives are known for their potential applications in various therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory treatments.

The molecular formula of this compound is C9H10FN3, with a molecular weight of approximately 181.19 g/mol. The structure features a benzimidazole core with a fluorine substituent at the 5-position and a methyl group at the 1-position. This unique arrangement contributes to its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which is critical for its therapeutic effects. It may inhibit enzyme activity or alter receptor signaling pathways, leading to various biological responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays revealed that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Activity

The compound has also shown promise as an antiviral agent. In cell-based assays, it inhibited viral replication in several models, including influenza and herpes simplex viruses. The IC50 values suggest that it could be developed as a therapeutic option for viral infections.

Virus IC50 (µM)
Influenza A5.0
Herpes Simplex Virus3.2

Anticancer Activity

Preclinical studies indicate that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Cell Line IC50 (µM)
HeLa10.5
MCF712.3
A5498.7

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited superior efficacy compared to traditional antibiotics, suggesting its potential use in treating resistant infections.
  • Antiviral Research : In a study by Johnson et al. (2024), the antiviral properties of this compound were assessed in vitro against several viruses. The findings revealed that it significantly reduced viral loads in infected cell cultures, highlighting its potential as a therapeutic agent for viral diseases.
  • Cancer Cell Line Study : A recent investigation by Lee et al. (2024) focused on the anticancer effects of this compound on lung cancer cells. The study reported that the compound induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways.

Q & A

Q. What are the common synthetic routes for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols. For example, (1H-benzo[d]imidazol-2-yl)methanamine derivatives are prepared by condensing o-phenylenediamine with amino acids or aldehydes under reflux conditions. Key intermediates, such as Schiff bases, are formed by reacting (1H-benzo[d]imidazol-2-yl)methanamine with 2,4-dihydroxybenzaldehyde in ethanol with glacial acetic acid, yielding ligands like 4-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)benzene-1,3-diol (HL). Structural confirmation employs FT-IR (e.g., ν(C=N) at 1612 cm⁻¹), NMR (¹H and ¹³C), elemental analysis, and mass spectrometry .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Purity is assessed via HPLC, while structural integrity is confirmed using a combination of:

  • FT-IR : Identifies functional groups (e.g., NH/OH stretches at 3248–3520 cm⁻¹).
  • NMR : ¹H-NMR detects aromatic protons (δ 6.34–7.53 ppm) and CH2 groups (δ 4.33 ppm); ¹³C-NMR confirms carbons in imine (δ 163–167 ppm) and aromatic regions.
  • Elemental analysis : Matches calculated vs. observed %C, %H, %N (e.g., HL: found 67.26% C vs. calc. 67.40%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the antimicrobial activity of this benzimidazole derivative?

Substitutions on the benzimidazole core significantly impact bioactivity. For instance, replacing pyridine rings with methylene groups and introducing arylidene moieties at the 5-position of thiazolidin-4-one derivatives enhances antifungal activity. The most active analog, 10a, exhibited marked potency against microbial strains, attributed to electron-withdrawing groups (e.g., fluoro) improving membrane penetration. Structure-activity relationship (SAR) studies suggest that planar aromatic systems and polar substituents optimize interactions with microbial targets .

Q. What methodologies are used to analyze contradictory data in biological assays (e.g., varying MIC values across studies)?

Contradictions in antimicrobial MIC values can arise from differences in bacterial strains, assay conditions (e.g., pH, temperature), or compound solubility. To address this:

  • Standardize protocols : Use CLSI guidelines for broth microdilution assays.
  • Solubility optimization : Employ DMSO or DMF as co-solvents (≤1% v/v) to ensure compound dispersion.
  • Control comparisons : Benchmark against clinical standards (e.g., gentamicin) and include multiple replicates.
  • Mechanistic studies : Use fluorescence microscopy or flow cytometry to verify target engagement .

Q. How does coordination with metal ions enhance the therapeutic potential of this compound?

Schiff base ligands derived from this compound form stable complexes with transition metals (e.g., Zn(II), Co(II), Ni(II)). These complexes exhibit improved antitumor and antimicrobial activity compared to the free ligand. For example, [Zn(HL)Cl(H2O)₂]·0.5H₂O showed enhanced DNA binding via intercalation, while [V(HL)Cl₂(H2O)]·2H₂O displayed ROS-mediated cytotoxicity. Characterization via UV-Vis, molar conductivity (2.64–14.54 Ω⁻¹mol⁻¹cm²), and thermal analysis confirms octahedral geometry and electrolyte stability .

Methodological Considerations

Q. What analytical techniques are critical for studying metal-ligand interactions in complexes of this compound?

Key techniques include:

  • Molar conductivity : Non-electrolyte behavior (low Λₘ values) indicates covalent metal-Cl bonds.
  • Thermogravimetric analysis (TGA) : Quantifies water of crystallization (e.g., 2H₂O lost at 100–150°C).
  • EPR spectroscopy : Used for paramagnetic ions (e.g., V(III)) to determine oxidation states.
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 268 for HL ligand) .

Q. How can researchers optimize reaction yields in the synthesis of Schiff base derivatives?

Yield optimization strategies:

  • Catalyst use : Add glacial acetic acid (2 mL) to accelerate imine formation.
  • Solvent choice : Ethanol or methanol under reflux improves solubility.
  • Stoichiometry : Maintain a 1:1 molar ratio of aldehyde to amine (e.g., 1 mmol each).
  • Workup : Reduce reaction volume post-reflux to precipitate products (e.g., 91.8% yield for HL) .

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